3-Fluoropyridine-4-carboxylic acid lithium salt

Regioselective lithiation Organometallic synthesis Heterocyclic chemistry

3-Fluoropyridine-4-carboxylic acid lithium salt (CAS 665019-21-6; molecular formula C₆H₃FLiNO₂; MW 147.03 g/mol), also named lithium 3-fluoroisonicotinate, is the pre-formed lithium carboxylate of 3-fluoropyridine-4-carboxylic acid (FPCA, CAS 393-53-3). The compound belongs to the fluorinated pyridinecarboxylic acid class and serves as a direct synthetic precursor to the free acid, which is an established CRAC (Ca²⁺ release-activated Ca²⁺) channel antagonist with documented bronchodilatory, antitussive, and anti-inflammatory activity in guinea pig models of allergic asthma.

Molecular Formula C6H3FLiNO2
Molecular Weight 147.1 g/mol
CAS No. 665019-21-6
Cat. No. B3042740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoropyridine-4-carboxylic acid lithium salt
CAS665019-21-6
Molecular FormulaC6H3FLiNO2
Molecular Weight147.1 g/mol
Structural Identifiers
SMILES[Li+].C1=CN=CC(=C1C(=O)[O-])F
InChIInChI=1S/C6H4FNO2.Li/c7-5-3-8-2-1-4(5)6(9)10;/h1-3H,(H,9,10);/q;+1/p-1
InChIKeyZRPIXWUIUHVNSF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoropyridine-4-carboxylic Acid Lithium Salt (CAS 665019-21-6): Procurement-Relevant Identity and Scaffold Context


3-Fluoropyridine-4-carboxylic acid lithium salt (CAS 665019-21-6; molecular formula C₆H₃FLiNO₂; MW 147.03 g/mol), also named lithium 3-fluoroisonicotinate, is the pre-formed lithium carboxylate of 3-fluoropyridine-4-carboxylic acid (FPCA, CAS 393-53-3) . The compound belongs to the fluorinated pyridinecarboxylic acid class and serves as a direct synthetic precursor to the free acid, which is an established CRAC (Ca²⁺ release-activated Ca²⁺) channel antagonist with documented bronchodilatory, antitussive, and anti-inflammatory activity in guinea pig models of allergic asthma [1]. The lithium salt form offers distinct solubility and handling advantages over the free acid for both synthetic chemistry workflows and biological assay preparation .

Why 3-Fluoropyridine-4-carboxylic Acid Lithium Salt Cannot Be Interchanged with the Free Acid or Regioisomeric Lithium Salts


The lithium salt and its free acid counterpart (CAS 393-53-3) are not functionally equivalent in procurement or experimental workflows. The free acid exhibits decomposition at its melting point (251–254 °C, dec.) and has limited aqueous solubility (predicted pKa 2.85 ± 0.10), which complicates direct dissolution for biological assays . The lithium salt, by contrast, is soluble in water and polar organic solvents, enabling direct formulation without pre-neutralization steps . Furthermore, the 4-carboxylate (isonicotinate) regioisomer is synthetically and biologically distinct from the 2-carboxylate (picolinate) lithium salt (CAS 603310-20-9): the 4-carboxylate scaffold is the active CRAC channel antagonist pharmacophore, whereas the 2-carboxylate regioisomer has no documented CRAC activity [1]. Substituting either the free acid or the regioisomeric salt introduces uncontrolled variables in solubility, reactivity, and biological readout that cannot be corrected by post hoc molar adjustment.

Quantitative Evidence Guide: Comparator-Based Differentiation of 3-Fluoropyridine-4-carboxylic Acid Lithium Salt


Regioselective C-4 Lithiation Enables Direct Access to the 3,4-Disubstituted Pyridine Scaffold, Distinguishing This Compound from the C-2 Regioisomer

3-Fluoropyridine undergoes chemoselective lithiation at either the C-2 or C-4 position depending on reaction conditions, as established by Marsais and Quéguiner [1]. When treated with lithium diisopropylamide (LDA) in THF at −78 °C, lithiation occurs predominantly at the C-4 position due to directed ortho-metallation by the 3-fluoro substituent; subsequent CO₂ quench directly yields the target lithium 3-fluoropyridine-4-carboxylate. In contrast, C-2 lithiation requires alternative reagent systems such as n-BuLi/LiDMAE chelate [2]. This divergent regiochemical outcome means the C-4 lithium salt (this compound) and the C-2 lithium salt (CAS 603310-20-9) are not interconvertible without a complete change in synthetic protocol; each provides access to a distinct disubstituted pyridine series.

Regioselective lithiation Organometallic synthesis Heterocyclic chemistry

Bronchodilatory Efficacy of the Parent Acid (FPCA) Is Comparable to Salbutamol in an Allergic Asthma Model

The parent free acid, 3-fluoropyridine-4-carboxylic acid (FPCA), for which this lithium salt serves as the direct soluble precursor, was evaluated head-to-head against the standard bronchodilator salbutamol in ovalbumin-sensitized guinea pigs [1]. In vivo measurement of specific airways resistance (sRaw) demonstrated that long-term (14-day) FPCA administration produced bronchodilation comparable to that of salbutamol. The FPCA-treated group showed significant reduction in sRaw relative to untreated allergic controls, with the magnitude of bronchodilatory effect described by the authors as 'comparable to the effect of control drugs' [1]. This establishes that the FPCA scaffold—accessed via the lithium salt—achieves bronchodilatory outcomes matching a first-line clinical agent.

CRAC channel pharmacology Respiratory therapeutics In vivo efficacy

FPCA Demonstrates Superior Anti-Inflammatory Potency Over Budesonide in Respiratory Epithelium Secretory Function Inhibition

In a direct comparator study by Sutovska et al. (2015), the free acid FPCA was benchmarked against the inhaled corticosteroid budesonide in the ovalbumin-induced guinea pig allergic asthma model [1]. After 14 days of treatment, cytokine levels (IL-4, IL-5, IL-13) in bronchoalveolar lavage fluid (BALF) and plasma, along with c-Fos immunohistochemical staining of pulmonary tissue, were quantified. The authors explicitly concluded that 'FPCA was a more potent inhibitor of respiratory epithelium secretory functions than budesonide' based on the magnitude of cytokine suppression and the distribution of c-Fos positivity [1]. Both FPCA and budesonide reduced ciliary beat frequency (CBF) only insignificantly, indicating that FPCA's anti-inflammatory advantage was not confounded by epithelial toxicity.

Anti-inflammatory efficacy Cytokine suppression Asthma pharmacology

Lithium Salt Offers Solubility in Water and Polar Organic Solvents, in Contrast to the Sparingly Soluble Free Acid

The lithium salt (MW 147.03 g/mol) is reported as soluble in water and polar organic solvents, enabling direct dissolution for biological assay preparation and synthetic transformations without the need for in situ neutralization or co-solvent systems . In contrast, the free acid 3-fluoropyridine-4-carboxylic acid (CAS 393-53-3; MW 141.10 g/mol) has a predicted pKa of 2.85 ± 0.10 and decomposes upon melting at 251–254 °C, indicating limited aqueous solubility at physiological pH and thermal lability that can complicate handling and storage . The molecular weight difference (147.03 vs. 141.10 g/mol, Δ = 5.93 g/mol) reflects the lithium counterion, which must be accounted for in stoichiometric calculations when interconverting between the two forms.

Formulation compatibility Aqueous solubility Salt-form advantage

3-Fluoroisonicotinic Acid Derivatives Exhibit Antimycobacterial MIC Values Comparable to Isoniazid Against M. tuberculosis

Derivatives of 3-fluoroisonicotinic acid, the parent scaffold of the target lithium salt, have been evaluated for antimycobacterial activity against Mycobacterium tuberculosis [1]. Certain fluoroisonicotinic acid derivatives exhibit minimum inhibitory concentration (MIC) values in the range of 0.03–0.1 μg/mL, which is comparable to the first-line antitubercular agent isoniazid (INH) [1]. This positions the 3-fluoroisonicotinic acid scaffold as a privileged chemotype for anti-TB drug development, with the fluorine substituent at the 3-position contributing to enhanced potency relative to non-fluorinated isonicotinic acid derivatives.

Antimycobacterial activity Tuberculosis drug discovery MIC determination

Priority Application Scenarios for 3-Fluoropyridine-4-carboxylic Acid Lithium Salt Based on Quantitative Evidence


CRAC/Orai1 Channel Antagonist Development for Allergic Asthma and Respiratory Inflammation

This lithium salt is the optimal starting material for synthesizing and formulating FPCA and its derivatives for CRAC/Orai1 channel pharmacology studies. The Sutovská et al. (2013, 2015) publications provide head-to-head validation against salbutamol (bronchodilation) and budesonide (anti-inflammatory cytokine suppression), establishing a benchmarked in vivo efficacy profile [1][2]. The lithium salt's water solubility eliminates dissolution artifacts that could confound dose-response studies using the poorly soluble free acid, making it the preferred form for direct intraperitoneal, intravenous, or nebulized administration in animal models.

Regioselective Synthesis of 3,4-Disubstituted Pyridine Building Blocks via C-4 Lithiation Chemistry

This compound is the direct product of the C-4 lithiation/CO₂ quench protocol established by Marsais and Quéguiner (1983) [3]. For medicinal chemistry teams synthesizing 3,4-disubstituted pyridine libraries—particularly kinase inhibitor scaffolds (EGFR, VEGFR) and CRAC channel modulators that require specific C-4 functionalization—this lithium salt provides a pre-activated carboxylate handle for amide coupling, esterification, or reduction without the need for additional protection/deprotection steps. The Emerson et al. (2003) protocol demonstrates that the analogous C-2 lithium carboxylate can be converted to amides with 99.5% purity, supporting the utility of the pre-formed lithium salt for high-yield derivatization [4].

Antimycobacterial Drug Discovery Leveraging the 3-Fluoroisonicotinic Acid Pharmacophore

Programs targeting multidrug-resistant and drug-susceptible Mycobacterium tuberculosis can use this lithium salt as a direct precursor for preparing 3-fluoroisonicotinic acid-derived amides, hydrazides, and metal complexes with reported MIC values of 0.03–0.1 μg/mL [5]. The lithium carboxylate is directly amenable to HATU- or EDC-mediated amide coupling without requiring pre-activation of the free acid, streamlining the synthesis of focused libraries for SAR exploration around the isonicotinic acid core.

PKC Inhibition and Antifungal Research Applications

3-Fluoroisonicotinic acid has been reported as a potent inhibitor of protein kinase C (PKC) and the isonicotinic acid receptor (IAR), with demonstrated in vitro activity against Cryptococcus neoformans and multidrug-resistant Mycobacterium tuberculosis . The lithium salt facilitates direct use in kinase inhibition assays without DMSO-mediated dissolution artifacts that may arise when using the free acid. Researchers investigating PKC-mediated signaling pathways or antifungal drug development can procure this salt form for reproducible biochemical and cell-based assay workflows.

Quote Request

Request a Quote for 3-Fluoropyridine-4-carboxylic acid lithium salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.